molecular formula C9H9ClO B2874827 (1S)-5-chloro-2,3-dihydro-1H-inden-1-ol CAS No. 1380394-45-5

(1S)-5-chloro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B2874827
CAS No.: 1380394-45-5
M. Wt: 168.62
InChI Key: WDXUNFVYUDYDQA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-5-chloro-2,3-dihydro-1H-inden-1-ol is a chiral compound with a unique structure that includes a chlorine atom and a hydroxyl group attached to an indane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-5-chloro-2,3-dihydro-1H-inden-1-ol typically involves the reduction of 5-chloro-1-indanone. One common method is the asymmetric reduction using chiral catalysts to ensure the production of the (1S) enantiomer. The reaction conditions often include the use of hydrogen gas and a suitable chiral catalyst under controlled temperature and pressure.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of robust chiral catalysts and optimized reaction conditions are crucial to ensure the consistent production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1S)-5-chloro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be further reduced to remove the hydroxyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

    Oxidation: 5-chloro-1-indanone

    Reduction: 5-chloro-2,3-dihydro-1H-indane

    Substitution: Various substituted indanols depending on the nucleophile used

Scientific Research Applications

(1S)-5-chloro-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a building block for specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-5-chloro-2,3-dihydro-1H-inden-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl and chlorine groups allows for specific interactions with molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2,3-dihydro-1H-inden-1-ol: Lacks the chiral center, making it a racemic mixture.

    5-bromo-2,3-dihydro-1H-inden-1-ol: Similar structure but with a bromine atom instead of chlorine.

    2,3-dihydro-1H-inden-1-ol: Lacks the halogen substituent.

Uniqueness

(1S)-5-chloro-2,3-dihydro-1H-inden-1-ol is unique due to its chiral nature and the presence of both a hydroxyl and a chlorine group. This combination allows for specific stereochemical interactions and reactivity, making it valuable in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

(1S)-5-chloro-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXUNFVYUDYDQA-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1O)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380394-45-5
Record name (1S)-5-chloro-2,3-dihydro-1H-inden-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.